molecular formula C14H14ClN3O3S2 B2436454 Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351618-62-6

Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2436454
CAS No.: 1351618-62-6
M. Wt: 371.85
InChI Key: TXDOFHDGHAQLKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, has been analyzed in the drug rivaroxaban . The hydrolysis and esterification methods were developed for the determination of CTCC . Poor recovery of CTCC in the hydrolysis method occurred due to the high percentage of acetonitrile, which suppressed the hydrolysis reaction, but was solved by adding Na2CO3 . In the esterification approach, the problem of poor recovery was also encountered because of the competition between the hydrolysis and esterification reactions .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its components. For example, 5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative, has the molecular formula C5H3ClOS .


Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-chlorothiophene-2-carboxylate, a related compound, include a molecular weight of 190.65, and it has a high GI absorption . It also has a high lipophilicity with a consensus Log Po/w of 2.68 .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the target compound, have been used in heterocyclic synthesis to produce various derivatives like pyran, pyridine, and pyridazine. These compounds are important in the development of new pharmaceuticals and materials (Mohareb et al., 2004).

Anticancer Agent Synthesis

The compound has been utilized in the synthesis of potential anticancer agents. Specifically, derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized, which are significant for their effects on cancer cell proliferation and survival in animal models (Temple et al., 1983).

Novel Pyridine-Based Heterocycles

The synthesis of new pyridothienopyrimidine derivatives using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate demonstrates the compound's utility in creating novel heterocycles. These heterocycles can be further utilized in various chemical and pharmaceutical applications (El-Kashef et al., 2010).

Development of Factor Xa Inhibitors

Research has been conducted on developing factor Xa inhibitors using 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. These inhibitors are crucial in the treatment of thrombosis and other cardiovascular diseases (Haginoya et al., 2004).

Microwave-Assisted Synthesis

A series of fused thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones were synthesized using a microwave-assisted method, starting from ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate. This method demonstrates the efficiency of microwave-assisted reactions in synthesizing complex organic compounds (Kaur et al., 2011).

Novel Tandem Transformations

The compound was also involved in novel transformations for thienopyrimidine synthesis, highlighting its versatility in generating various heterocyclic compounds useful in chemical research (Pokhodylo et al., 2010).

Mechanism of Action

Properties

IUPAC Name

ethyl N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S2/c1-2-21-14(20)17-13-16-8-5-6-18(7-10(8)23-13)12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOFHDGHAQLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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